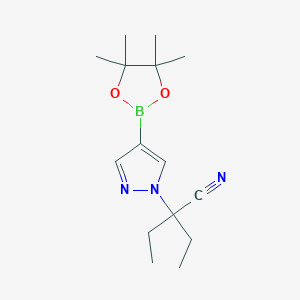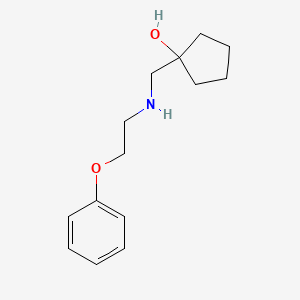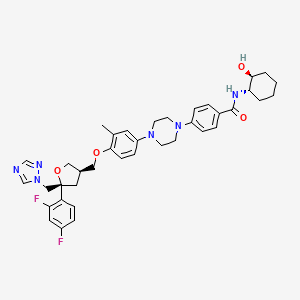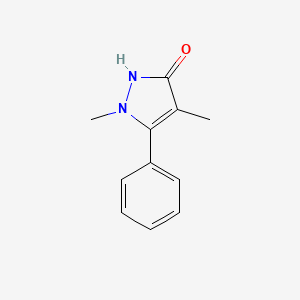![molecular formula C6H6BNO4 B13343376 [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid](/img/structure/B13343376.png)
[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is a boronic acid derivative that features a unique dioxolo-pyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid typically involves the reaction of a pyridine derivative with boronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
Its ability to undergo various chemical reactions makes it a valuable tool for creating novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility in chemical reactions allows for the efficient synthesis of high-value products .
Wirkmechanismus
The mechanism of action of [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development . The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid: This compound has a similar dioxolo-pyridine structure but differs in the position of the boronic acid group.
4-Pyridinylboronic acid: Another boronic acid derivative commonly used in cross-coupling reactions.
Uniqueness
[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H6BNO4 |
|---|---|
Molekulargewicht |
166.93 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-c]pyridin-4-ylboronic acid |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)6-5-4(1-2-8-6)11-3-12-5/h1-2,9-10H,3H2 |
InChI-Schlüssel |
XOTUGCOBPBWLLW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=CC2=C1OCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13343303.png)

![{1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B13343314.png)






![2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13343350.png)


